Potency Comparison: Modecainide (MJ 14030) vs. Parent Encainide in Rabbit Heart Conduction
Modecainide (MJ 14030) demonstrates a 4- to 15-fold greater potency than its parent compound, Encainide, in slowing conduction through the atria, AV-node, and His-Purkinje system in isolated perfused rabbit hearts [1]. The quantitative range reflects the dose-dependent nature of the observed conduction velocity reduction.
| Evidence Dimension | Conduction slowing potency |
|---|---|
| Target Compound Data | 4- to 15-fold greater potency than Encainide |
| Comparator Or Baseline | Encainide (parent compound) |
| Quantified Difference | 4-15x more potent |
| Conditions | Isolated perfused rabbit heart; recording of His bundle potentials |
Why This Matters
For researchers investigating sodium channel blockade or metabolite activity, this potency difference directly impacts dose selection and interpretation of efficacy; using Encainide as a substitute would introduce significant dosing errors and confound potency calculations.
- [1] Dresel PE. Effect of encainide and its two major metabolites on cardiac conduction. J Pharmacol Exp Ther. 1984 Jan;228(1):180-6. PMID: 6420542. View Source
